
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester is a chemical compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of a benzoyl group at the 3-position and an ethyl ester group at the carboxylic acid position. Indolizine derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-indolizinecarboxylic acid, 3-benzoyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For the specific synthesis of this compound, the following steps are typically involved:
Formation of the Indolizine Core: The reaction of substituted o-iodoaniline with dicarbonyl compounds forms the corresponding imine, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Chemical Reactions Analysis
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: Indolizine derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Indolizine derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 1-indolizinecarboxylic acid, 3-benzoyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s indolizine core allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the benzoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester can be compared with other indolizine derivatives, such as:
Indole-3-carboxylic Acid Esters: These compounds share a similar indole core but differ in the substitution pattern and functional groups.
Indolizine-3-carboxylic Acid Derivatives: These compounds have a carboxylic acid group at the 3-position of the indolizine ring, which can be modified to form various esters and amides.
Benzoyl Indoles: These compounds contain a benzoyl group attached to the indole ring, similar to this compound, but differ in the position and nature of other substituents.
Properties
CAS No. |
40624-43-9 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethyl 3-benzoylindolizine-1-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)14-12-16(19-11-7-6-10-15(14)19)17(20)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
CYCGYQHBFZTOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


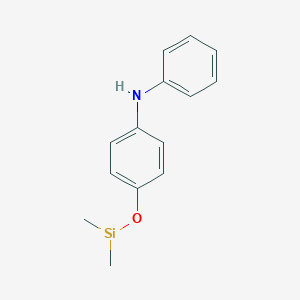
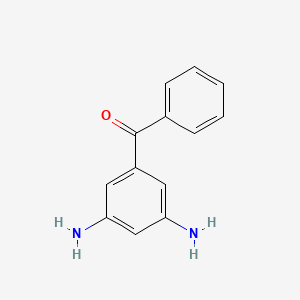
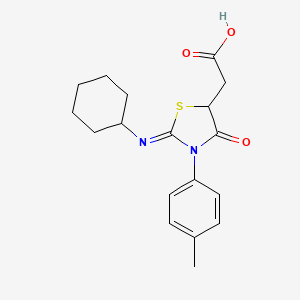

phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
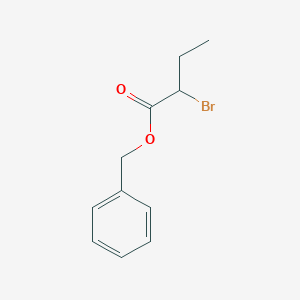
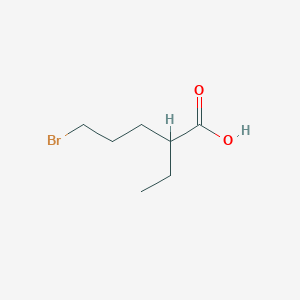


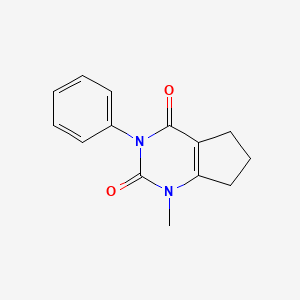

![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
